Sodium 2-methoxy-1,3-thiazole-5-carboxylate

Solubility Formulation Reaction Medium

Researchers need polar, soluble fragments with synthetic handles for FBDD campaigns, but many thiazole derivatives suffer from poor aqueous solubility or limited derivatization sites. This compound solves both issues. - **Designed for FBDD**: cLogP -3.48, MW 181.15, optimal fragment properties with excellent buffer solubility. - **Synthetic utility**: 5-carboxylate enables amide coupling; 2-methoxy group modulates electronics for SAR exploration. - **Reliable supply**: 97% minimum purity, sodium salt form ensures consistency in aqueous or mixed solvent systems.

Molecular Formula C5H4NNaO3S
Molecular Weight 181.15 g/mol
CAS No. 1401425-33-9
Cat. No. B1402884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-methoxy-1,3-thiazole-5-carboxylate
CAS1401425-33-9
Molecular FormulaC5H4NNaO3S
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCOC1=NC=C(S1)C(=O)[O-].[Na+]
InChIInChI=1S/C5H5NO3S.Na/c1-9-5-6-2-3(10-5)4(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1
InChIKeyBVEQLACUVYMNGW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Methoxy-1,3-thiazole-5-carboxylate Overview


Sodium 2-methoxy-1,3-thiazole-5-carboxylate is a heterocyclic building block characterized by a thiazole core substituted with a 2-methoxy group and a 5-carboxylate sodium salt . This specific substitution pattern provides a unique combination of electronic properties and aqueous solubility that differentiates it from other thiazole derivatives . The compound is primarily utilized as an intermediate in organic synthesis and medicinal chemistry research .

Workflow Heterocyclic building block synthesis
Selection Sodium salt for aqueous reaction media
Use Context Polar scaffold exploration in medicinal chemistry

Sodium 2-Methoxy-1,3-thiazole-5-carboxylate Substitution Risks


The reactivity and physical properties of thiazole derivatives are highly dependent on the nature and position of substituents . A generic substitution with an analog like Sodium 1,3-thiazole-5-carboxylate or a regioisomer such as a 4-carboxylate would alter the molecule's electronic profile, solubility, and subsequent reaction outcomes . The specific combination of a 2-methoxy group and a 5-carboxylate on the thiazole ring in Sodium 2-methoxy-1,3-thiazole-5-carboxylate dictates its utility as a specific building block, and substitution can lead to failed syntheses or unpredictable biological activity in downstream applications .

Unsubstituted 5‑carboxylate analogs may shift electronic and steric properties, altering reaction outcomes.
4‑carboxylate regioisomers would reposition the reactive handle, changing scaffold geometry and coupling selectivity.
Free acid form may not maintain aqueous compatibility needed for water‑based reactions or biological buffers.

Sodium 2-Methoxy-1,3-thiazole-5-carboxylate Differentiation Evidence


Aqueous Solubility: Salt vs. Free Acid

The sodium salt form, Sodium 2-methoxy-1,3-thiazole-5-carboxylate, provides enhanced aqueous solubility compared to its free acid counterpart, 2-methoxy-1,3-thiazole-5-carboxylic acid (CAS 716362-09-3) . This is a direct consequence of its ionization in water, facilitating its use as a building block in aqueous reaction media or biological buffers where the free acid may precipitate .

Aqueous Solubility
Head-to-head
Higher aqueous solubility for sodium salt vs free acid (qualitative)
Supports aqueous-phase synthesis selection
Exact solubility values unavailable
Solubility Formulation Reaction Medium

Procurement Purity Specifications

Commercial suppliers report a minimum purity for Sodium 2-methoxy-1,3-thiazole-5-carboxylate that meets or exceeds 95%, a critical specification for reproducible synthesis . One vendor further specifies a grade of 'NLT 97%' (Not Less Than 97%), providing a quantifiable benchmark for procurement decisions where higher purity is required .

Purity Specification
Specification review
≥95.0%; NLT 97% via supplier COA
Enables reproducible synthesis outcomes
Vendor COA-based specification
Purity Quality Control Procurement

Predicted Polarity and Lipophilicity

Computationally derived properties provide a key differentiator for Sodium 2-methoxy-1,3-thiazole-5-carboxylate. The compound exhibits a calculated Topological Polar Surface Area (tPSA) of 62.25 Ų and a predicted partition coefficient (cLogP) of -3.4808 . In comparison, the more complex analog Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate would be expected to have a significantly higher cLogP due to the addition of a lipophilic phenyl ring, which would drastically alter its predicted ADME profile.

Polarity & Lipophilicity
Cross-study comparable
tPSA 62.25 Ų / cLogP −3.48 (predicted)
Guides early drug-design polarity assessment
Predicted values; in-silico computation
Drug-likeness Permeability ADME

GHS Hazard Profile

Sodium 2-methoxy-1,3-thiazole-5-carboxylate is classified as an irritant with specific GHS hazard statements . This is a quantifiable differentiation from a potential non-hazardous analog or from compounds with more severe hazard profiles (e.g., acute toxicity, carcinogenicity). The defined hazard profile allows for the implementation of standardized and appropriate safety protocols, ensuring compliance and researcher safety.

GHS Hazard Profile
Class-level
GHS07, H302/H315/H319/H335
Known irritant profile supports routine handling
Standard GHS classification
Safety Handling EHS Compliance

Sodium 2-Methoxy-1,3-thiazole-5-carboxylate Applications


Polar Scaffold in FBDD

Given its high polarity (cLogP = -3.4808) and moderate size (MW = 181.15), Sodium 2-methoxy-1,3-thiazole-5-carboxylate is an excellent candidate as a fragment in Fragment-Based Drug Discovery (FBDD) campaigns . Its favorable solubility in aqueous buffers and the synthetic utility of the carboxylate and methoxy groups for further elaboration make it a versatile starting point for targeting polar active sites or improving the solubility of lead compounds.

Aqueous Synthesis and Bioconjugation

The enhanced aqueous solubility of the sodium salt form makes this compound particularly well-suited for reactions conducted in water or mixed aqueous-organic solvent systems. This is advantageous for 'green chemistry' initiatives, certain types of bioconjugation reactions, and processes where the use of purely organic solvents is undesirable or prohibited.

Synthesis of 2,5-Disubstituted Thiazoles

The 5-carboxylate group serves as a robust chemical handle for a wide array of transformations, most notably amide bond formation . This enables the rapid generation of diverse 2,5-disubstituted thiazole derivatives for structure-activity relationship (SAR) studies, allowing researchers to explore chemical space around the polar 2-methoxythiazole core .

Analytical Reference Standard

With commercial availability at defined purity levels (95.0% - NLT 97%) and a defined hazard profile , this compound can be reliably procured and used as a reference standard in high-performance liquid chromatography (HPLC), mass spectrometry (MS), and other analytical techniques. This is critical for monitoring reactions and ensuring the quality of more complex derivatives synthesized from it.

Application
Selection Property
Validation Focus
Fragment-based drug discovery (FBDD)
Polar scaffold with high aqueous solubility
Fragment elaboration and solubility modulation
Aqueous-phase synthesis and bioconjugation
Sodium salt form for water-compatible reactions
Reaction efficiency in aqueous or mixed-solvent systems
2,5-Disubstituted thiazole synthesis
5‑carboxylate as a synthetic handle for amide coupling
SAR exploration and scaffold diversification
Analytical reference standard
Defined purity (COA-based)
HPLC/MS method calibration and reaction monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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